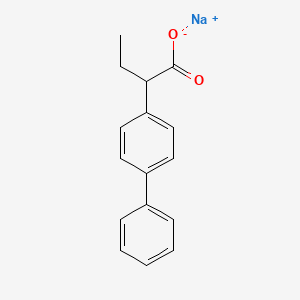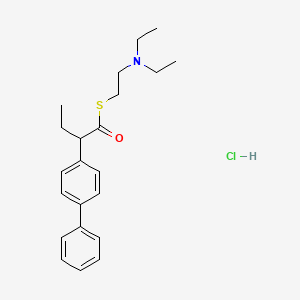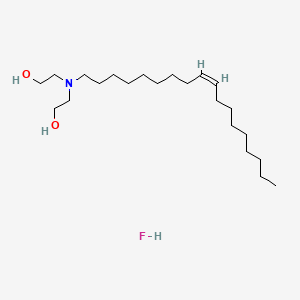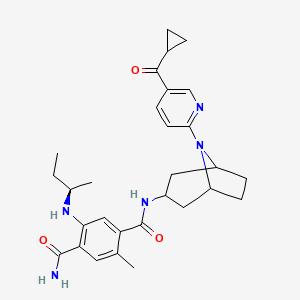
Zandelisib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zandelisib is a novel, highly selective, structurally differentiated, oral PI3Kδ inhibitor . It has been used in trials studying the treatment of B-cell malignancies . Its on-target residence time (≥5 hours) and high volume of distribution lead to higher tumor exposure relative to plasma over time .
Molecular Structure Analysis
Zandelisib, also known as ME-401, has a distinct molecular structure compared to other PI3Kδ inhibitors . The molecular formula of Zandelisib is C31H38F2N8O .
Chemical Reactions Analysis
Zandelisib is an oral PI3Kδ inhibitor. It has been studied in combination with the BTK inhibitor Zanubrutinib, and the combination was found to be well-tolerated and potentially more effective than either agent alone .
Physical And Chemical Properties Analysis
Zandelisib has a molecular weight of 576.68 and a molecular formula of C31H38F2N8O . It is a solid substance at room temperature .
Scientific Research Applications
Treatment of Follicular Lymphoma
Zandelisib has shown significant efficacy in the treatment of relapsed or refractory (R/R) follicular lymphoma (FL). In the Tidal Phase 2 Study, Zandelisib was administered by intermittent dosing in patients with R/R FL, and the results were promising . The primary efficacy endpoint was the objective response rate (ORR), and secondary endpoints included duration of response (DOR), complete response (CR) rate, and median progression-free survival (mPFS) .
Combination Therapy for Follicular Lymphoma
Zandelisib has been studied in combination with the BTK inhibitor Zanubrutinib for the treatment of R/R FL. The combination was hypothesized to improve the depth and durability of responses compared to either agent alone .
Treatment of Mantle Cell Lymphoma
Zandelisib, in combination with Zanubrutinib, has also been evaluated for the treatment of relapsed/refractory (R/R) mantle cell lymphoma (MCL). The combination therapy was well tolerated and showed promising results .
PI3Kδ Inhibition
Zandelisib is a novel, highly selective, structurally differentiated, oral PI3Kδ inhibitor. Its on-target residence time (≥5 hours) and high volume of distribution lead to higher tumor exposure relative to plasma over time . This makes it an ideal candidate to evaluate in different B-cell malignancies .
Monotherapy for Various B-cell Malignancies
Zandelisib is currently in the Phase 2 TIDAL study as a monotherapy for patients with R/R follicular or marginal zone lymphoma . As a potent, highly selective inhibitor of the PI3Kδ isoform, Zandelisib has a differentiated therapeutic profile that makes it an ideal candidate for evaluation in different B-cell malignancies .
Safety Profile
Zandelisib has demonstrated an encouraging preliminary safety profile in patients with relapsed/refractory follicular lymphoma who have received at least 2 prior systemic therapies . The safety and tolerability of Zandelisib are important considerations in its application in scientific research and clinical practice .
Mechanism of Action
Target of Action
Zandelisib, also known as ME-401, is a novel, highly selective, structurally differentiated, oral PI3Kδ inhibitor . The primary target of Zandelisib is the PI3K delta isoform .
Mode of Action
Zandelisib binds with high affinity to the PI3K delta isoform, leading to the inhibition of its kinase activity . This inhibition results in the blockade of downstream signaling pathways .
Biochemical Pathways
The inhibition of the PI3K delta isoform by Zandelisib affects crucial downstream signaling pathways, such as the AKT/mTOR pathway . These pathways are essential for cancer cell survival and proliferation .
Pharmacokinetics
It has been noted that zandelisib’s on-target residence time is greater than or equal to 5 hours, and it has a high volume of distribution, leading to higher tumor exposure relative to plasma over time .
Future Directions
properties
IUPAC Name |
4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFUFWIHMYZXSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38F2N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1401436-95-0 |
Source


|
| Record name | Zandelisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401436950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZANDELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z28M5SX0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)




![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)
![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)

